molecular formula C7H15NO2 B3340358 (3S,4R)-3-Amino-4-methylhexanoic acid CAS No. 446259-39-8

(3S,4R)-3-Amino-4-methylhexanoic acid

Cat. No.: B3340358
CAS No.: 446259-39-8
M. Wt: 145.2 g/mol
InChI Key: JHEDYGILOIBOTL-RITPCOANSA-N
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Description

(3S,4R)-3-Amino-4-methylhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-4-methylhexanoic acid can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of stereoselective aldol reactions catalyzed by pyruvate aldolases, which provide access to (3S,4R) aldols with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of immobilized enzymes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Amino-4-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4R)-3-Amino-4-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it acts as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. The compound forms an irreversible tight-binding adduct in the active site of the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3-Amino-4-methylhexanoic acid
  • (3S,4S)-3-Amino-4-methylhexanoic acid
  • (3R,4R)-3-Amino-4-methylhexanoic acid

Uniqueness

(3S,4R)-3-Amino-4-methylhexanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to selectively inhibit certain enzymes, such as human ornithine aminotransferase, sets it apart from other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4R)-3-amino-4-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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